3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate
Overview
Description
3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a propyl chain, which is further linked to a 4-methylbenzenesulfonate group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-((Tert-butyldimethylsilyl)oxy)propanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 4-methylbenzenesulfonate group is replaced by other nucleophiles.
Hydrolysis: The TBDMS group can be selectively removed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction: While the compound itself is stable, the propyl chain can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: 3-hydroxypropyl 4-methylbenzenesulfonate.
Oxidation: Oxidized derivatives of the propyl chain.
Reduction: Reduced derivatives of the propyl chain.
Scientific Research Applications
Chemistry:
- Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
- Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
- Utilized in the synthesis of biologically active compounds where selective protection and deprotection of hydroxyl groups are required.
Industry:
- Employed in the production of pharmaceuticals and fine chemicals where precise control over functional group transformations is necessary.
Mechanism of Action
The primary function of 3-((Tert-butyldimethylsilyl)oxy)propyl 4-methylbenzenesulfonate is to act as a protecting group for hydroxyl functionalities The TBDMS group provides steric hindrance and stability against a variety of reaction conditions, thereby preventing unwanted side reactions
Comparison with Similar Compounds
- 3-((Tert-butyldimethylsilyl)oxy)propanol
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 3-((Tert-butyldimethylsilyl)oxy)-propyl 4-nitrobenzenesulfonate
Uniqueness:
- The combination of the TBDMS protecting group and the 4-methylbenzenesulfonate group makes this compound particularly useful in organic synthesis for selective protection and functional group transformations.
- Compared to other silyl ethers, the TBDMS group offers greater stability and resistance to acidic and basic conditions, making it a preferred choice in complex synthetic routes.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropyl 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4SSi/c1-14-8-10-15(11-9-14)21(17,18)19-12-7-13-20-22(5,6)16(2,3)4/h8-11H,7,12-13H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOSRZGRFSUSHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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